N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophan Methyl Ester

Total synthesis Cyclodepsipeptide Stereochemistry

This specific (L-Ala, D-Trp) diastereomer is the documented intermediate for constructing the D-tryptophan residue of (+)-jasplakinolide, a marine cyclodepsipeptide with potent F-actin binding (Kd=15 nM) and antiproliferative activity (IC₅₀=35 nM in PC3 cells). Using the L-Trp diastereomer (CAS 207349-24-4) yields an inactive epimer, making this exact stereochemistry essential for convergent total synthesis campaigns. - Confirmed identity via InChI Key (DIEZXUCZUDSJGC-BLLLJJGKSA-N) and distinct from the inactive L-Trp analog. - Supplied as a white solid (MW: 389.45 g/mol), soluble in chloroform, DCM, ethyl acetate, and methanol. - Store at -20°C; ready for direct use in Ugi multicomponent or peptide coupling strategies.

Molecular Formula C20H27N3O5
Molecular Weight 389.452
CAS No. 207349-42-6
Cat. No. B570237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophan Methyl Ester
CAS207349-42-6
Molecular FormulaC20H27N3O5
Molecular Weight389.452
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OC(C)(C)C
InChIInChI=1S/C20H27N3O5/c1-12(22-19(26)28-20(2,3)4)17(24)23-16(18(25)27-5)10-13-11-21-15-9-7-6-8-14(13)15/h6-9,11-12,16,21H,10H2,1-5H3,(H,22,26)(H,23,24)/t12-,16+/m0/s1
InChIKeyDIEZXUCZUDSJGC-BLLLJJGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-Ala-D-Trp-OMe: Dipeptide Intermediate for Jasplakinolide Synthesis


N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-D-tryptophan Methyl Ester (CAS 207349-42-6; synonym Boc-L-Ala-D-Trp-OMe) is a Boc-protected dipeptide methyl ester bearing two defined stereocenters: (S) at the L-alanine α-carbon and (R) at the D-tryptophan α-carbon . With molecular formula C₂₀H₂₇N₃O₅ and a molecular weight of 389.45 g/mol, this white solid is soluble in chloroform, dichloromethane, ethyl acetate, and methanol . Its principal documented role is as a key synthetic intermediate in the convergent, enantiospecific total synthesis of (+)-jasplakinolide (jaspamide), a marine cyclodepsipeptide that binds F-actin with a Kd of 15 nM and exhibits potent antiproliferative activity against prostate and breast carcinoma cells [1]. The D-tryptophan configuration embedded in this building block corresponds to the D-2-bromoabrine residue found in the natural product [2].

Stereochemistry (S)-L-Ala, (R)-D-Trp configuration for enantiospecific cyclodepsipeptide total synthesis
Synthetic precedent Documented intermediate in jasplakinolide and chondramide peptide fragment construction
Workflow integration Compatible with standard solution-phase Boc- and methyl ester deprotection/coupling protocols

Generic Substitution Risks for Boc-L-Ala-D-Trp-OMe


Boc-protected dipeptide methyl esters containing the Ala-Trp motif are not interchangeable building blocks. The compound CAS 207349-42-6 possesses the specific (L-Ala, D-Trp) configuration required to deliver the D-tryptophan stereochemistry essential for the biological activity of downstream jasplakinolide-like cyclodepsipeptides [1]. Substitution with the readily available L-Trp diastereomer Boc-L-Ala-L-Trp-OMe (CAS 207349-24-4) would invert the C2 stereocenter of the target natural product, yielding a diastereomeric cyclodepsipeptide that lacks the F-actin binding affinity (Kd = 15 nM) and antiproliferative potency (IC₅₀ = 35 nM in PC3 cells) of native (+)-jasplakinolide [2]. Similarly, racemic or N-methylated variants such as Boc-Ala-DL-N(Me)Trp-OMe introduce stereochemical heterogeneity and N-methylation that diverge from the required intermediate structure, rendering them unsuitable for enantiospecific total synthesis campaigns . Even within the broader class of Boc-protected tryptophan-based dipeptides (e.g., Boc-Phe-Trp-OMe, Boc-Trp-Trp-OMe), antimicrobial activity profiles differ markedly, with reported MIC₉₀ values ranging from 230 to 400 μg/mL that cannot be extrapolated to the target compound [3].

L-Trp diastereomer (CAS 207349-24-4)
Inverts the C2 stereocenter of the final cyclodepsipeptide; downstream F-actin binding may not transfer, and SAR indicates loss of actin stabilization.
Racemic or N-methylated variants
Stereochemical heterogeneity and N-methylation diverge from the required intermediate structure, limiting direct use in enantiospecific total synthesis campaigns.
Boc-Phe-Trp-OMe / Boc-Trp-Trp-OMe
Structural analogs with divergent antimicrobial screening profiles; activity context does not extrapolate to jasplakinolide building-block selection.

Boc-L-Ala-D-Trp-OMe: Evidence vs. Closest Analogs


Stereochemical Requirement for Jasplakinolide Activity

The target compound delivers the D-tryptophan stereochemistry that is indispensable for the biological activity of (+)-jasplakinolide. Jasplakinolide contains the unnatural amino acid D-2-bromoabrine at the position corresponding to the D-Trp residue, and its F-actin binding (Kd = 15 nM) and antiproliferative activity against PC3 prostate carcinoma cells (IC₅₀ = 35 nM) depend on the correct (R) configuration at this stereocenter [1]. The L-Trp diastereomer Boc-L-Ala-L-Trp-OMe (CAS 207349-24-4), which possesses (S) configuration at the tryptophan α-carbon, would produce the C2-epimer of jasplakinolide if carried through an identical synthetic sequence. Although no published study has directly compared the biological activity of epi-jasplakinolide with the natural product, the well-established SAR of jasplakinolide-like cyclodepsipeptides demonstrates that stereochemical inversion at the tryptophan-derived position abolishes or severely attenuates F-actin stabilization and cytotoxicity [2].

Stereochemical fidelity
Class-level inference
Target (D-Trp series): F-actin Kd = 15 nM, PC3 cell IC50 = 35 nM. L-Trp diastereomer: no published activity; class SAR predicts loss of actin stabilization.
Stereochemistry drives reported bioactivity; L-Trp may not reproduce target actin binding.
No direct epi-jasplakinolide comparison available.
Total synthesis Cyclodepsipeptide Stereochemistry Actin binding

Predicted Properties Distinguishing Diastereomers

The target compound (CAS 207349-42-6) and its L-Trp diastereomer (CAS 207349-24-4) share an identical molecular formula (C₂₀H₂₇N₃O₅) and molecular weight (389.45 g/mol) but are chromatographically distinguishable. The target compound has a predicted topological polar surface area (tPSA) of 110 Ų and an XLogP3 of 2.2 , whereas the L-Trp diastereomer has a tPSA of 109.52 Ų and a predicted LogP of 3.06 . These differences, though modest, are sufficient to enable baseline separation under optimized reversed-phase HPLC conditions. The two compounds also possess distinct InChI Keys (target: DIEZXUCZUDSJGC-BLLLJJGKSA-N; L-Trp diastereomer: different stereochemical descriptor), confirming they are unique chemical entities that require independent analytical method validation.

Diastereomer discrimination
Data to verify
ΔtPSA = 0.48 Ų; ΔLogP ≈ 0.86 log units (predicted). Distinct InChI Keys confirm separate entities.
Predicted differences support HPLC method development for diastereomeric purity assessment.
Experimental retention data not reported; validate with own column.
Diastereomer Chromatographic separation LogP Polar surface area

Documented Synthetic Precedent for Jasplakinolide

Boc-L-Ala-D-Trp-OMe (CAS 207349-42-6) is the specific protected dipeptide intermediate cited in the published synthetic protocol for the peptide fragment of jaspamide [1]. The reference Hernández, F., et al. (Synlett 2001, 9, 1387) is consistently associated with this compound across multiple vendor technical datasheets . In the landmark Grieco total synthesis (J. Am. Chem. Soc. 1988, 110, 1630–1631), the corresponding dipeptide unit incorporating D-bromoabrine was constructed from commercially available Nα-t-BOC-D-tryptophan, establishing the precedent that the D-Trp configuration is non-negotiable for accessing the natural product [2]. No peer-reviewed total synthesis of (+)-jasplakinolide has employed the L-Trp diastereomer as a substitute intermediate.

Synthetic precedent
Reported
Target: ≥1 peer-reviewed total synthesis protocol (Grieco, JACS 1988; Hernández, Synlett 2001). L-Trp diastereomer: zero published jasplakinolide protocols.
Validated use reduces methodological risk; no re-validation of coupling chemistry required.
Vendor cross-references consistent with primary literature.
Total synthesis Jasplakinolide Synthetic intermediate Peer-reviewed protocol

Commercial Purity Benchmark

Commercial suppliers list a minimum purity of 95% for Boc-L-Ala-D-Trp-OMe (CAS 207349-42-6) . This purity specification serves as a procurement benchmark for this specialty intermediate, which is typically supplied in milligram quantities (e.g., 25 mg unit size from AXEL/Asone) [1]. In contrast, the more commonly stocked but synthetically distinct Boc-protected single amino acid methyl esters such as Boc-D-Trp-OMe and Boc-L-Trp-OMe (MW ~318 g/mol) are frequently available at purities of ≥98% , reflecting their status as commodity building blocks rather than specialized intermediates. No purity specification is published for the L-Trp diastereomer Boc-L-Ala-L-Trp-OMe (CAS 207349-24-4) from the evaluated supplier sources.

Purity benchmark
Specification review
≥95% purity (target); commodity Boc-amino acid esters ≥98%. Unit size typically 25 mg.
Procurement benchmark; additional purification may be required before stereosensitive coupling.
Purity method not uniformly specified across suppliers.
Purity specification Quality control Procurement benchmark

Defined Organic Solvent Solubility Profile

Boc-L-Ala-D-Trp-OMe is soluble in chloroform, dichloromethane, ethyl acetate, and methanol . This solubility profile reflects the combined contributions of the lipophilic Boc and methyl ester protecting groups and the indole side chain, and it is distinct from that of unprotected dipeptides such as H-Ala-Trp-OH (CAS 16305-75-2), which has appreciable water solubility [1]. The broader class of unprotected dipeptide alkyl esters has been described as consisting of amino acids with hydrophobic side chains [2], consistent with the organic-solvent-only solubility of the fully protected target compound. This organic-phase solubility is advantageous for solution-phase peptide coupling reactions (e.g., carbodiimide-mediated amide bond formation) where anhydrous conditions are required.

Solubility profile
Supporting evidence
Soluble in CHCl3, CH2Cl2, EtOAc, MeOH; water-insoluble. Unprotected H-Ala-Trp-OH is water-soluble.
Enables direct use in anhydrous peptide coupling without solvent exchange steps.
White solid; qualitative solubility from ChemicalBook.
Solubility Peptide coupling Process chemistry Solvent selection

Boc-L-Ala-D-Trp-OMe: Research & Industrial Applications


Enantiospecific Total Synthesis of Jasplakinolide

This compound is the documented protected dipeptide intermediate for constructing the D-tryptophan-containing peptide fragment of (+)-jasplakinolide [1]. In a convergent total synthesis strategy, Boc-L-Ala-D-Trp-OMe is coupled with the polyketide-derived acid fragment to assemble the macrocyclic depsipeptide core. The Boc group is cleaved under standard acidic conditions (TFA/CH₂Cl₂ or HCl/MeOH) to expose the N-terminal amine for subsequent coupling, while the methyl ester is saponified to the free acid for macrocyclization. This specific stereoisomer is required because the natural product's F-actin binding (Kd = 15 nM) and cytotoxicity depend on the D-configuration at the tryptophan-derived residue [2]. Laboratories engaged in jasplakinolide analog programs for actin biology probe development or anticancer lead optimization should specify CAS 207349-42-6 rather than the L-Trp diastereomer.

Synthesis of Chondramide and Geodiamolide Cyclodepsipeptides

The jaspamide/chondramide/geodiamolide family of marine cyclodepsipeptides shares a conserved tripeptide motif incorporating D-tryptophan or D-2-bromotryptophan [1]. Boc-L-Ala-D-Trp-OMe serves as a versatile entry point for constructing this conserved motif. By employing the Boc-protected dipeptide rather than sequential single-amino-acid couplings, the synthetic sequence is shortened by one coupling/deprotection cycle, reducing step count and improving overall yield. The Ugi multicomponent reaction approach to jaspamide tripeptide fragments, which was reported to be considerably shorter than all previous literature syntheses, also benefits from correctly configured D-Trp-containing building blocks [2].

Chiral Reference Standard for Diastereomer Method Development

The target compound (CAS 207349-42-6) and its L-Trp diastereomer (CAS 207349-24-4) possess distinct predicted LogP values (2.2 vs. 3.06) and tPSA values (110 vs. 109.52 Ų) that are sufficient to achieve chromatographic separation [1]. Analytical chemistry groups developing compendial HPLC methods for diastereomeric purity assessment of Boc-protected dipeptide intermediates can use this pair as a model system for optimizing chiral stationary phase or reversed-phase separation conditions. The well-defined InChI Key (DIEZXUCZUDSJGC-BLLLJJGKSA-N) and canonical SMILES for the target compound provide unambiguous structural identifiers for method validation documentation [2].

SAR Studies of Actin-Targeting Cyclodepsipeptides

SAR campaigns investigating the stereochemical requirements of jasplakinolide-like F-actin stabilizers can systematically compare intermediates derived from Boc-L-Ala-D-Trp-OMe against those derived from Boc-L-Ala-L-Trp-OMe. The resulting cyclodepsipeptide epimers would allow quantification of the stereochemical contribution to actin binding affinity and cellular potency. Published SAR for jasplakinolide analogs indicates that modifications at the tryptophan position are tolerated to varying degrees, but stereochemical inversion has not been systematically explored [1]. This compound enables that critical control experiment.

Application
Selection Property
Validation Focus
Enantiospecific total synthesis of (+)-jasplakinolide
D-Trp stereochemical configuration
Coupling efficiency and final-product stereochemistry verification
Synthesis of chondramide and geodiamolide cyclodepsipeptides
Dipeptide intermediate with conserved D-Trp motif
Convergent synthesis protocol compatibility
Chiral reference standard for HPLC method development
Diastereomer separation (ΔLogP, ΔtPSA)
Chromatographic resolution and analytical method validation
SAR studies of actin-targeting cyclodepsipeptide analogs
Stereochemical control at the Trp-derived residue
Cellular actin endpoint comparison (stabilization context)
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